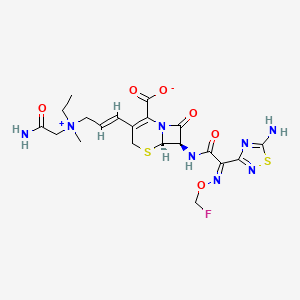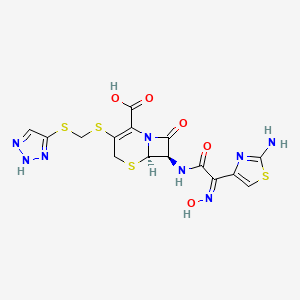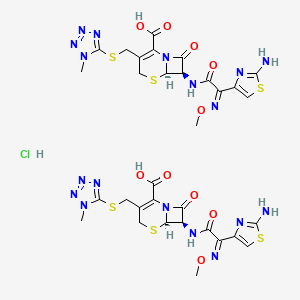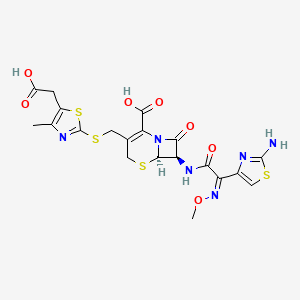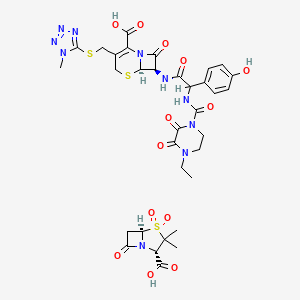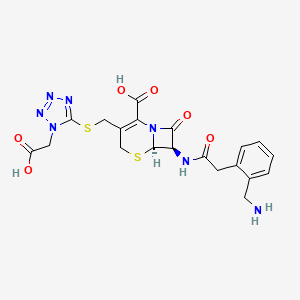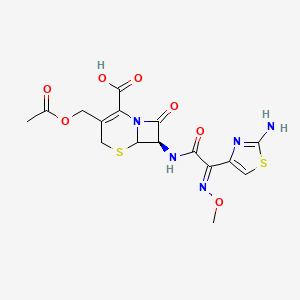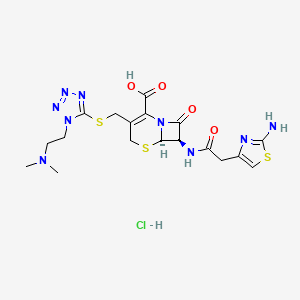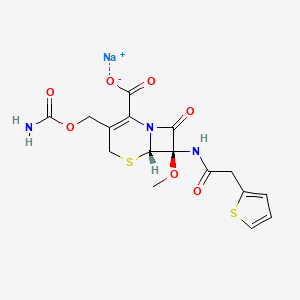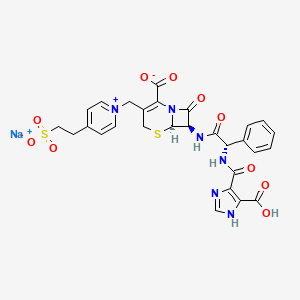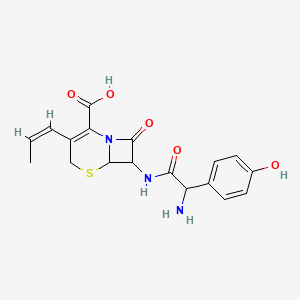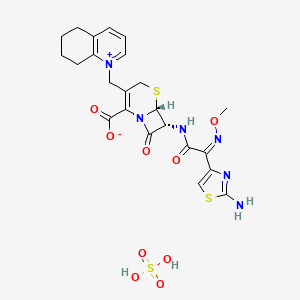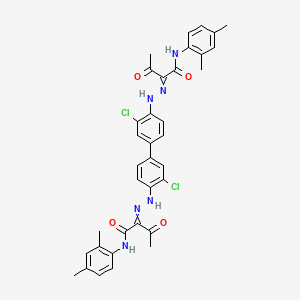
Diarylide Yellow
Overview
Description
Diarylide Yellow is an organic compound widely used as a yellow pigment. It is classified as a diarylide pigment, derived from 3,3’-dichlorobenzidine. This pigment is known for its bright yellow color and is commonly used in various applications such as inks, paints, plastics, and textiles .
Mechanism of Action
Target of Action
Diarylide Yellow, also known as C.I. Pigment Yellow 13 or Monolite Yellow GL, is primarily used as a pigment in inks and related materials . Its primary targets are the materials it colors, including inks, coatings, and plastic colorants .
Mode of Action
This compound interacts with its targets by imparting color. The formation of this compound pigments involves the reaction of doubly diazotized aromatic diamines (derivatives of benzidine) with acetoacetanilides . By varying both of these components, several pigments have been produced .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the perception of color. This compound pigments exist as yellow powders of low solubility in water . They often are yellow or yellow-green . The pigments’ colors can range from yellow to green .
Pharmacokinetics
It’s worth noting that this compound pigments are insoluble , which would impact their distribution and excretion if they were to enter the body.
Result of Action
The molecular and cellular effects of this compound’s action are the imparting of color to the materials it is used in. As a pigment, this compound is one of the three main colored pigments used in the four-color process of color printing . Its use is ubiquitous in printing both in commercial applications and in home color printers, as well as in textile printing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound pigments are considered to be non-toxic . There is evidence that these pigments degrade when exposed to temperatures above 200 °c to release 3,3’-dichlorobenzidine, a carcinogen . This suggests that high temperatures could potentially influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
Diarylide Yellow plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with acetoacetanilides and diazonium salts during its synthesis . These interactions are crucial for the formation of the pigment, which involves the coupling of these components to form the final product. The nature of these interactions is primarily based on the formation of azo bonds, which contribute to the pigment’s stability and color properties.
Cellular Effects
This compound has been observed to influence various cellular processes. It is known to be relatively non-toxic, but its degradation products, such as 3,3’-dichlorobenzidine, can be harmful . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to high temperatures can lead to the release of 3,3’-dichlorobenzidine, which can interfere with cellular functions and potentially lead to carcinogenic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The pigment exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The formation of azo bonds during its synthesis is a key aspect of its molecular mechanism . These bonds contribute to the pigment’s stability and its ability to resist degradation under various conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The pigment is known for its stability, but it can degrade when exposed to high temperatures, leading to the release of harmful byproducts . Long-term studies have shown that the pigment can maintain its color and stability under controlled conditions, but its degradation products can have adverse effects on cellular functions over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the pigment is relatively non-toxic, but at high doses, it can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause the release of 3,3’-dichlorobenzidine, which is a known carcinogen. This highlights the importance of controlling the dosage to minimize potential health risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The pigment undergoes metabolic transformations that can lead to the formation of degradation products . These metabolic pathways are crucial for understanding the pigment’s stability and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The pigment is known to be relatively insoluble in water, which affects its distribution within biological systems . Its localization and accumulation are influenced by its interactions with cellular components, which can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The pigment can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its activity and potential effects on cellular functions.
Preparation Methods
The preparation of Diarylide Yellow involves several steps. One common method includes diazotization using nitrosyl sulfuric acid, followed by coupling with 2,4-dimethyldiacetylaniline. The process involves high-pressure homogenization, cooling, and adjusting the pH with trisodium phosphate to obtain the final product . This method ensures uniform particle size, high tinting strength, and stable performance.
Chemical Reactions Analysis
Diarylide Yellow undergoes various chemical reactions, including:
Oxidation: When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.
Reduction: It is incompatible with strong reducing agents.
Substitution: It can react with strong oxidizing agents, leading to the formation of different products.
Common reagents used in these reactions include nitrosyl sulfuric acid for diazotization and trisodium phosphate for pH adjustment. The major products formed from these reactions are typically stable yellow pigments with high tinting strength and resistance to light and solvents .
Scientific Research Applications
Diarylide Yellow has a wide range of scientific research applications:
Chemistry: It is used as a color stabilizer in wood flour/polypropylene composites.
Biology: It is used in the preparation of organic dye nanoparticles by laser ablation.
Medicine: Its applications in medicine are limited, but it is used in research for developing new pigments and dyes.
Comparison with Similar Compounds
Diarylide Yellow is closely related to other diarylide pigments such as C.I. Pigment Yellow 12. The primary difference between these compounds is the substitution of xylyl groups with phenyl groups in C.I. Pigment Yellow 12 . This substitution affects the pigment’s color and stability. C.I. Pigment Yellow 13 is unique due to its specific molecular structure, which provides excellent tinting strength and resistance to various environmental factors .
Similar compounds include:
C.I. Pigment Yellow 12: Similar structure but with phenyl groups instead of xylyl groups.
C.I. Pigment Yellow 14: Another diarylide pigment with different substituents affecting its color and stability.
This compound stands out due to its bright yellow color, high tinting strength, and stability, making it a preferred choice in various industrial applications.
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBRPFISOTXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5102-83-0 | |
| Record name | Pigment Yellow 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 21100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment yellow 13 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RYS681QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


